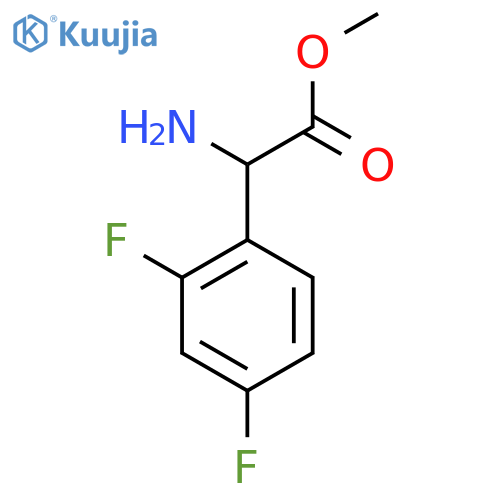

Cas no 1218349-73-5 (Methyl 2-amino-2-(2,4-difluorophenyl)acetate)

1218349-73-5 structure

商品名:Methyl 2-amino-2-(2,4-difluorophenyl)acetate

Methyl 2-amino-2-(2,4-difluorophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(2,4-difluorophenyl)acetate

- Benzeneacetic acid, alpha-amino-2,4-difluoro-, methyl ester

- I11852

- Methyl 2-amino-2-(2,4-difluorophenyl)acetate

-

- インチ: 1S/C9H9F2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3

- InChIKey: CGRHYXPEKOXTLE-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C(C(=O)OC)N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 213

- トポロジー分子極性表面積: 52.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

Methyl 2-amino-2-(2,4-difluorophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120259-1.0g |

methyl 2-amino-2-(2,4-difluorophenyl)acetate |

1218349-73-5 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-120259-0.25g |

methyl 2-amino-2-(2,4-difluorophenyl)acetate |

1218349-73-5 | 95% | 0.25g |

$418.0 | 2023-02-15 | |

| Enamine | EN300-120259-10000mg |

methyl 2-amino-2-(2,4-difluorophenyl)acetate |

1218349-73-5 | 95.0% | 10000mg |

$3622.0 | 2023-10-03 | |

| 1PlusChem | 1P00A000-2.5g |

METHYL 2-AMINO-2-(2,4-DIFLUOROPHENYL)ACETATE |

1218349-73-5 | 95% | 2.5g |

$2102.00 | 2023-12-25 | |

| 1PlusChem | 1P00A000-500mg |

METHYL 2-AMINO-2-(2,4-DIFLUOROPHENYL)ACETATE |

1218349-73-5 | 95% | 500mg |

$873.00 | 2023-12-25 | |

| 1PlusChem | 1P00A000-5g |

METHYL 2-AMINO-2-(2,4-DIFLUOROPHENYL)ACETATE |

1218349-73-5 | 95% | 5g |

$3082.00 | 2023-12-25 | |

| abcr | AB483909-250mg |

Methyl 2-amino-2-(2,4-difluorophenyl)acetate (H-DL-Phg(2,4-diF)-OMe); . |

1218349-73-5 | 250mg |

€667.00 | 2024-08-02 | ||

| Enamine | EN300-120259-0.05g |

methyl 2-amino-2-(2,4-difluorophenyl)acetate |

1218349-73-5 | 95% | 0.05g |

$196.0 | 2023-02-15 | |

| Enamine | EN300-120259-0.1g |

methyl 2-amino-2-(2,4-difluorophenyl)acetate |

1218349-73-5 | 95% | 0.1g |

$293.0 | 2023-02-15 | |

| TRC | M287370-50mg |

Methyl 2-Amino-2-(2,4-difluorophenyl)acetate |

1218349-73-5 | 50mg |

$ 210.00 | 2022-06-04 |

Methyl 2-amino-2-(2,4-difluorophenyl)acetate 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1218349-73-5 (Methyl 2-amino-2-(2,4-difluorophenyl)acetate) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1218349-73-5)Methyl 2-amino-2-(2,4-difluorophenyl)acetate

清らかである:99%

はかる:1g

価格 ($):731